Methyl 3-methoxycarbonyloxybenzoate

説明

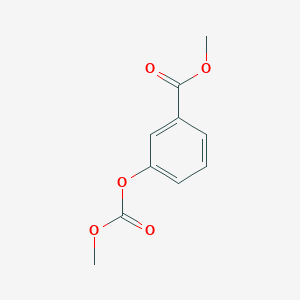

Methyl 3-methoxycarbonyloxybenzoate is an aromatic ester characterized by a benzoic acid backbone substituted with a methoxycarbonyloxy group (-O-CO-OCH₃) at the 3-position. This functional group combines both ester and carbonate moieties, imparting unique physicochemical properties. The compound is structurally distinct due to the electron-withdrawing nature of the methoxycarbonyloxy group, which influences its reactivity, solubility, and stability.

特性

CAS番号 |

17161-32-9 |

|---|---|

分子式 |

C10H10O5 |

分子量 |

210.18 g/mol |

IUPAC名 |

methyl 3-methoxycarbonyloxybenzoate |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)7-4-3-5-8(6-7)15-10(12)14-2/h3-6H,1-2H3 |

InChIキー |

GWXXUUWQSFJIDZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=CC=C1)OC(=O)OC |

正規SMILES |

COC(=O)C1=CC(=CC=C1)OC(=O)OC |

同義語 |

Carbonic acid methyl[m-(methoxycarbonyl)phenyl] ester |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues from Biopharmacule Speciality Chemicals ()

Several methyl-substituted benzoates in share structural similarities with methyl 3-methoxycarbonyloxybenzoate, differing primarily in substituent groups and positions:

Key Insight : The position and nature of substituents (e.g., iodine vs. methoxycarbonyloxy) significantly affect electronic distribution and steric effects, altering solubility and reactivity profiles.

Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate ()

This compound features a cyclopropylmethoxy group at the 4-position and a hydroxyl group at the 3-position. Compared to this compound:

Methyl Salicylate ()

Methyl salicylate (2-methoxybenzoate) shares an ester functional group but differs in substituent arrangement:

- Ortho-Substitution : The hydroxyl group at the 2-position forms intramolecular hydrogen bonds with the adjacent methoxy group, lowering volatility (vapor pressure: ~0.01 mmHg at 25°C) compared to para- or meta-substituted esters .

- Reactivity : The hydroxyl group increases susceptibility to oxidation, whereas the methoxycarbonyloxy group in this compound may enhance resistance to hydrolytic degradation .

Methyl (3-Hydroxyphenyl)-Carbamate ()

- Carbamate vs. Carbonate Ester : The carbamate group (-NH-CO-OCH₃) is less stable under alkaline conditions compared to the carbonate ester in this compound, which resists nucleophilic attack due to electron-withdrawing effects .

Research Implications and Gaps

- Synthetic Applications : The methoxycarbonyloxy group’s stability suggests utility in prodrug design or polymer precursors, contrasting with hydrolytically labile esters like methyl salicylate .

- Analytical Challenges : Gas chromatography () and VOC characterization () methods may require optimization for high-molecular-weight benzoate esters due to low volatility .

- Data Limitations : Direct experimental data (e.g., melting points, NMR spectra) for this compound is absent in the evidence, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。